

2-Isopropoxy-5-nitrobenzylamine chemical structure and properties

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Compound of Interest

Compound Name: 2-Isopropoxy-5-nitrobenzylamine

Cat. No.: B1462647

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An In-depth Technical Guide to 2-Isopropoxy-5-nitrobenzylamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for **2-Isopropoxy-5-nitrobenzylamine** is not readily available in published scientific literature. The following guide is a compilation of inferred chemical properties, a putative synthesis pathway, and a discussion of potential biological activities based on the known characteristics of structurally related molecules. All quantitative data presented are estimations and should be treated as such.

Chemical Structure and Identification

Based on IUPAC nomenclature, the chemical structure of **2-Isopropoxy-5-nitrobenzylamine** can be inferred as a benzene ring substituted with a benzylamine group at position 1, an isopropoxy group at position 2, and a nitro group at position 5.

Inferred Structure:

Table 1: Chemical Identifiers (Inferred)

Identifier	Value
IUPAC Name	(2-isopropoxy-5-nitrophenyl)methanamine
Molecular Formula	C ₁₀ H ₁₄ N ₂ O ₃
SMILES	CC(C)OC1=C(C=C(C=C1))--INVALID-LINK--[O-])CN
InChI	InChI=1S/C10H14N2O3/c1-7(2)15-10-6-8(12(13)14)4-3-9(10)5-11/h3-4,6-7H,5,11H2,1-2H3

Estimated Physicochemical Properties

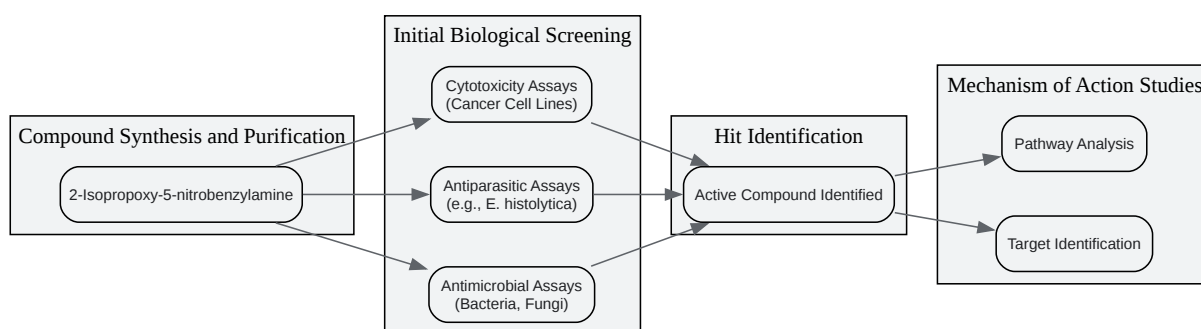
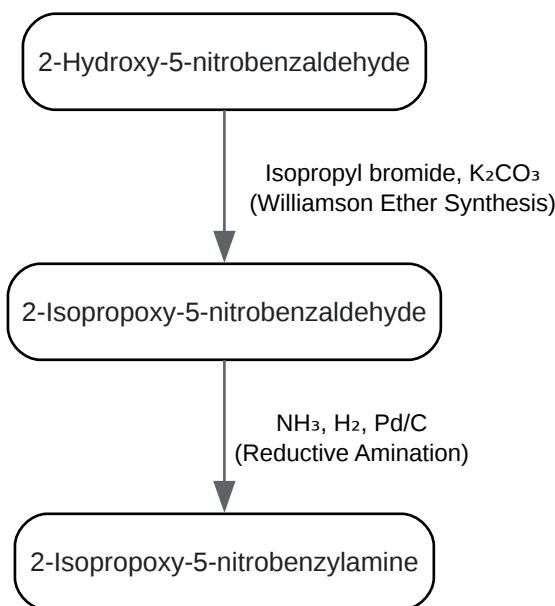
The following properties are estimated based on the inferred structure and data from structurally similar compounds. These values are for guidance and require experimental verification.

Table 2: Estimated Physicochemical Properties

Property	Estimated Value	Notes
Molecular Weight	210.23 g/mol	Calculated from the molecular formula.
XLogP3	1.8	Estimated based on similar structures.
Hydrogen Bond Donors	2	The amine group (-NH ₂) contains two hydrogen bond donors.
Hydrogen Bond Acceptors	4	The oxygen atoms in the isopropoxy and nitro groups, and the nitrogen in the amine group.
Rotatable Bonds	4	The C-O, O-C, C-C, and C-N bonds are rotatable.

Putative Synthesis Pathway

A plausible synthetic route to **2-Isopropoxy-5-nitrobenzylamine** can be proposed starting from 2-hydroxy-5-nitrobenzaldehyde. This proposed pathway involves two key steps: Williamson ether synthesis to introduce the isopropoxy group, followed by reductive amination to form the benzylamine.



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